1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Catalog No.
S690516
CAS No.
921040-13-3
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

CAS Number

921040-13-3

Product Name

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

IUPAC Name

2-cyclopropyl-1-methylbenzimidazol-5-amine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-14-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3

InChI Key

LNTJHRYKXIOPJI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CC3

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CC3
  • Medicinal Chemistry: Many benzimidazoles possess medicinal properties, acting as antiparasitics, antifungals, and protein kinase inhibitors ScienceDirect. Research in this area might involve exploring the potential of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- as a lead compound for drug discovery.
  • Material Science: Some benzimidazoles exhibit interesting physical properties, making them useful in the development of functional materials ScienceDirect. Research in this field could involve investigating the potential of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- for applications in areas like organic electronics or catalysis.

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is a heterocyclic organic compound characterized by a benzimidazole core with specific substituents. Its molecular formula is C₁₁H₁₃N₃, and it features a cyclopropyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring. This compound belongs to a class of compounds known for various biological activities, particularly in medicinal chemistry.

The chemical behavior of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- can be explored through its reactivity in nucleophilic substitution reactions, particularly involving the cyclopropyl moiety. Cyclopropanes are known for their strained three-membered ring structure, which makes them reactive towards nucleophiles. The nucleophilic ring-opening reactions can lead to the formation of various derivatives, potentially yielding compounds with enhanced biological activity .

Benzimidazole derivatives, including 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl-, have been extensively studied for their biological properties. These compounds exhibit anti-inflammatory effects by interacting with various receptors such as transient receptor potential vanilloid-1 and cannabinoid receptors . The structure-activity relationship analysis indicates that specific substitutions at different positions on the benzimidazole ring significantly influence their pharmacological profiles, particularly in anti-inflammatory and analgesic activities.

Several synthetic routes have been proposed for the preparation of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl-. One common method involves the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions. Additionally, cyclopropyl amines can be synthesized through nucleophilic substitution reactions involving cyclopropane derivatives . Another approach includes the use of microwave-assisted synthesis techniques to enhance yield and reduce reaction times.

The applications of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- are primarily in the pharmaceutical industry. Its derivatives are being investigated for their potential as anti-inflammatory agents, analgesics, and other therapeutic agents targeting various diseases. The unique structural features of this compound allow it to interact with biological targets effectively, making it a candidate for drug development .

Interaction studies involving 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- have revealed its ability to modulate various biological pathways. For instance, studies indicate that this compound can inhibit specific enzymes involved in inflammatory processes. The binding affinity and selectivity towards different receptors can be assessed using techniques such as molecular docking and in vitro assays to elucidate its mechanism of action .

Several compounds share structural similarities with 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl-. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1H-BenzimidazoleBasic benzimidazole structureAnti-parasitic, anti-cancer
2-MethylbenzimidazoleMethyl group at the 2-positionAntifungal
Benzimidazole DerivativesVarious substituents on the benzimidazole ringBroad-spectrum antimicrobial
1H-Benzimidazol-5-carboxylic acidCarboxylic acid functional groupAnti-inflammatory

The unique aspect of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- lies in its specific substituents that enhance its biological activity compared to other benzimidazole derivatives. The presence of the cyclopropyl group contributes to its distinct reactivity and potential therapeutic effects.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine

Dates

Modify: 2024-04-15

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